molecular formula C9H6ClNO2S B3033708 (4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one CAS No. 1142199-38-9

(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one

Cat. No.: B3033708
CAS No.: 1142199-38-9
M. Wt: 227.67 g/mol
InChI Key: VGLLAGLVHKOFFO-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one, often referred to as CMIT, is a synthetic compound with a wide range of applications in scientific research. CMIT has been used in a variety of studies, ranging from drug development to biochemistry, due to its unique properties.

Scientific Research Applications

Synthesis Techniques and Catalysis

  • Isoxazole-5(4H)-ones and their derivatives, including (4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one, are notable for their biological properties. They are synthesized using various catalysts, such as sulfanilic acid and salicylic acid, in eco-friendly conditions. These compounds exhibit antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities (Kiyani & Mosallanezhad, 2018); (Mosallanezhad & Kiyani, 2019).

Photoredox Catalysis and Larvicidal Activity

  • Research has shown that 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be synthesized using photoredox catalysis. This method offers reduced reaction times and has been found effective in producing compounds with larvicidal activity against Aedes aegypti (Sampaio et al., 2023).

Computational Studies and Spectroscopic Analysis

  • Computational and spectroscopic studies of similar compounds, like 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one, have provided insights into their structural and electronic properties, stability, and reactive sites (Kiyani et al., 2015).

Green Synthesis Approaches

  • Environmentally friendly synthesis methods for isoxazole-5(4H)-ones derivatives have been developed, using natural acidic mediums like Averrhoa bilimbi extract, highlighting the potential of renewable resources in chemical synthesis (Patil et al., 2021).

Anticancer and Electrochemical Properties

  • Isoxazole derivatives, synthesized using agro-waste-based solvent mediums, have shown significant anticancer activity against lung cancer cells and exhibit promising electrochemical behavior, indicating their potential in novel drug development (Badiger et al., 2022).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-5-8-7(9(12)13-11-8)4-6-2-1-3-14-6/h1-4H,5H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLLAGLVHKOFFO-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(chloromethyl)-4-(2-thienylmethylene)isoxazol-5(4H)-one

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